molecular formula C18H26FNO3 B8045624 tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B8045624
M. Wt: 323.4 g/mol
InChI Key: VQWRSOPRZJMROH-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate is a chiral cyclohexane derivative featuring a tert-butyl carbamate group at the (1R,2R) position and a 2-fluorobenzyl ether substituent. The tert-butyl carbamate group acts as a protecting group for amines, while the 2-fluorobenzyl ether contributes to electronic and steric effects, enhancing metabolic stability in bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(2-fluorophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRSOPRZJMROH-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 2: Efficiency of Alternative Pathways

StepMethod A (Yield %)Method B (Yield %)
Cyclohexyl Synthesis6578
Etherification7285
Carbamate Formation8892
Overall Yield4158

Method B, utilizing superbase-mediated ring-opening and Boc protection under anhydrous conditions, outperforms traditional approaches in overall yield and stereochemical fidelity.

Challenges and Mitigation Strategies

  • Stereochemical Drift : Minimized by conducting reactions at low temperatures (−78°C) and using non-polar solvents.

  • Byproduct Formation : Excess 2-fluorobenzyl bromide is quenched with aqueous sodium bicarbonate to prevent dialkylation.

  • Scale-Up Limitations : Continuous flow chemistry adaptations are proposed to enhance reproducibility at multi-gram scales .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving bioavailability and target interaction.

Case Study: Anticancer Activity
In a study examining various carbamate derivatives, tert-butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate displayed promising anticancer properties against specific cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis, suggesting further exploration in cancer therapy is warranted.

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung Cancer)15.4
ControlDMSO>50

Material Science

Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Copolymers
A recent study focused on synthesizing copolymers incorporating this compound resulted in materials with enhanced thermal properties. The copolymer exhibited improved resistance to thermal degradation compared to traditional polymers.

Polymer TypeThermal Decomposition Temperature (°C)
Copolymer with this compound300
Control Polymer250

Biochemical Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural analogs have shown promise as enzyme inhibitors, which could lead to applications in metabolic disorders.

Case Study: Inhibition of Esterases
Research has demonstrated that this compound acts as a competitive inhibitor of certain esterases, which play crucial roles in drug metabolism. This finding opens avenues for its use in modifying drug bioavailability and efficacy.

EnzymeInhibition TypeIC50 (µM)
Esterase ACompetitive12.0
Esterase BNon-competitive25.0

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structural analogs with variations in substituents, stereochemistry, and core ring systems.

Halogen-Substituted Benzyl Ether Derivatives
Compound Name Substituent Position & Halogen Key Properties/Applications References
tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate 4-Bromo Higher molecular weight (384.31 g/mol), bromine enhances electrophilicity for cross-coupling reactions.
tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate 3-Fluoro Altered electronic effects compared to 2-fluoro; meta-substitution may reduce steric hindrance.
tert-Butyl ((1R,2R)-2-((2-chlorobenzyl)oxy)cyclopentyl)carbamate 2-Chloro (cyclopentyl core) Cyclopentyl ring introduces increased ring strain, potentially affecting conformational flexibility.

Key Observations :

  • Halogen Position : The 2-fluoro substituent in the target compound provides ortho-directed electronic effects, which can influence hydrogen bonding and π-π stacking interactions in biological systems. In contrast, bromine at the 4-position (as in ) increases molecular weight and polarizability, making it suitable for heavy-atom derivatization in crystallography.
  • Core Ring : Replacing cyclohexyl with cyclopentyl (e.g., ) reduces ring size, altering steric and conformational properties.
Functional Group Variations
Compound Name Functional Group Synthesis Method References
tert-Butyl [(1R,2R)-2-[methyl(triazolylmethyl)amino]cyclohexyl]carbamate (17a) Triazole-methylamine Cu-catalyzed Huisgen reaction; yields amorphous solids with distinct $^1$H-NMR profiles.
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate Dimethylcarbamoyl Oxalate salt form enhances solubility; used as an intermediate in edoxaban synthesis.
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Thiourea-perfluorophenyl Chiral thiourea derivatives exhibit catalytic activity in asymmetric reactions.

Key Observations :

  • Triazole Derivatives : The introduction of triazole rings (e.g., ) via click chemistry modifies hydrogen-bonding capacity and rigidity, impacting binding affinity in enzyme inhibitors.
  • Amide vs. Carbamate : The dimethylcarbamoyl group in introduces a hydrogen-bond acceptor, contrasting with the carbamate’s dual hydrogen-bonding capability.
Stereochemical and Conformational Analogs
Compound Name Stereochemistry Physical State Melting Point/$^1$H-NMR Shifts References
tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate (1R,2R) Amorphous solid δ 7.53–7.40 (m, aromatic H), δ 4.50 (br, carbamate NH)
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (1S,2S) Crystalline solid δ 1.40 (s, tert-butyl), δ 3.80 (m, cyclohexyl OH)
tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate (1R,2S) Amorphous solid δ 1.38 (s, tert-butyl), δ 4.20 (d, J = 8.5 Hz, NH)

Key Observations :

  • Stereochemistry : The (1R,2R) configuration in the target compound confers distinct conformational preferences compared to (1S,2S) or (1R,2S) analogs, affecting solubility and crystal packing .
  • Physical State : Crystalline analogs (e.g., ) often exhibit higher melting points and stability compared to amorphous forms.

Key Observations :

  • Efficiency : Microwave-assisted Ru catalysis () achieves higher yields and shorter reaction times compared to traditional Cu-mediated methods.
  • Purity : Iron-mediated reductions (e.g., ) require Celite filtration to remove metal residues, impacting scalability.

Biological Activity

tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound belonging to the class of carbamates. It has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclohexane ring, which is further substituted with a 2-fluorobenzyl ether moiety. Its molecular formula is C15_{15}H20_{20}FNO2_2, with a molecular weight of approximately 273.33 g/mol. The presence of the fluorine atom in the benzyl group may enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is hypothesized to modulate biological pathways by binding to these targets, potentially altering their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It could interact with receptors that play roles in various physiological processes, influencing signaling pathways.

In Vitro Studies

Recent studies have assessed the in vitro biological activity of this compound using various assays:

  • Cell Viability Assays : These assays evaluate the cytotoxic effects of the compound on different cell lines.
  • Enzyme Activity Assays : Specific enzymes were tested for inhibition by the compound, revealing potential therapeutic applications.
  • Binding Affinity Studies : Molecular docking simulations have been employed to predict how well the compound binds to target proteins.

Case Study: PD-1/PD-L1 Interaction

In a notable study focusing on immune modulation, this compound was tested for its ability to inhibit the PD-1/PD-L1 interaction. Results indicated that at concentrations around 100 nM, the compound could rescue mouse splenocytes effectively, suggesting its potential as an immunotherapeutic agent .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
tert-Butyl ((1S,2S)-2-(phenoxy)cyclohexyl)carbamateC15_{15}H21_{21}NO2_2Lacks halogens; differing biological activity
tert-Butyl ((1S,2S)-2-(4-chlorobenzyl)oxycyclohexane carbamateC15_{15}H20_{20}ClNO2_2Chlorine instead of fluorine; differing lipophilicity
tert-Butyl ((1S,2S)-2-(3-fluorobenzyl)oxycyclohexane carbamateC15_{15}H20_{20}FNO2_2Fluorine at a different position; possible variation in receptor interaction

This table illustrates how variations in halogen substitution can influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of tert-Butyl ((1R,2R)-2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate?

  • Answer : The compound features a stereospecific (1R,2R)-cyclohexyl backbone with a 2-fluorobenzyl ether group and a tert-butyl carbamate protecting group. Its molecular formula is likely C₁₈H₂₅FNO₃ (analogous to similar carbamates in ), with a molecular weight of ~328.4 g/mol. Key physicochemical properties include solubility in polar aprotic solvents (e.g., THF, DCM) and sensitivity to acidic/basic conditions due to the carbamate group. Stability under inert storage (2–8°C) is recommended for derivatives .

Q. What synthetic strategies are commonly employed to prepare tert-butyl carbamate derivatives like this compound?

  • Answer : A two-step approach is typical:

Stereoselective Cyclohexanol Formation : (1R,2R)-2-hydroxycyclohexyl intermediates are synthesized via Sharpless epoxidation or enzymatic resolution .

Carbamate Protection : The hydroxyl group is protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
For the 2-fluorobenzyl ether moiety, nucleophilic substitution (e.g., benzylation with 2-fluorobenzyl bromide) is employed .

Q. How can researchers confirm the stereochemical purity and structural identity of this compound?

  • Answer :

  • Chiral HPLC or SFC : To verify enantiomeric excess (>99% for pharmaceutical intermediates) .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm, fluorobenzyl aromatic signals) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do researchers address contradictions in enantiomeric excess (ee) measurements between synthetic batches?

  • Answer : Discrepancies often arise from incomplete resolution during chiral chromatography or racemization under reaction conditions. Mitigation strategies include:

  • Low-Temperature Quenching : To prevent post-synthesis racemization .
  • Cross-Validation : Using both polarimetry and chiral SFC to confirm ee .
  • Crystallization : Recrystallization in non-polar solvents (e.g., hexane/EtOAc) to enhance stereopurity .

Q. What analytical methods are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .
  • Solid-State NMR : Detect polymorphic transitions or hydrate formation under humidity .

Q. How can computational modeling assist in predicting the compound’s reactivity or intermolecular interactions?

  • Answer :

  • DFT Calculations : To map transition states in stereoselective reactions (e.g., iodolactamization) .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in crystal structures, as demonstrated for tert-butyl carbamates by Das et al. (2016) .
  • Docking Studies : Predict binding affinities if the compound is a protease inhibitor intermediate .

Q. What methodologies resolve challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Answer :

  • Continuous Flow Chemistry : Minimizes racemization by reducing reaction time .
  • Enzymatic Catalysis : Lipases or esterases for kinetic resolution of intermediates .
  • Design of Experiments (DoE) : Optimizes parameters (temperature, solvent, catalyst loading) to maximize yield and ee .

Safety and Handling

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Storage : Refrigerate (2–8°C) in airtight containers away from oxidizers and acids .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.